Dizocilpine, (-)-
Description
Dizocilpine, (-)- (MK-801), is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, selectively targeting the ion channel pore in a use-dependent manner . Its (-)-enantiomer exhibits high affinity for the NMDA receptor, modulating glutamatergic neurotransmission by blocking Ca²⁺ influx, which is critical for synaptic plasticity and excitotoxicity . Preclinical studies highlight its role in neuroprotection, psychiatric disorders (e.g., schizophrenia modeling), and anticancer therapy . Notably, (-)-dizocilpine inhibits extracellular signal-regulated kinase (ERK1/2) signaling, downregulates cyclin D1, and upregulates tumor suppressors p21 and p53, demonstrating antiproliferative effects in lung adenocarcinoma and neuroblastoma models .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,9S)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16/h2-9,15,17H,10H2,1H3/t15-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOJYSIDWZQNJS-JKSUJKDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C3=CC=CC=C3C[C@H](N1)C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901018023 | |
| Record name | (-)-Dizocilpine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901018023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77086-19-2 | |
| Record name | Dizocilpine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077086192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Dizocilpine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901018023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIZOCILPINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V2JET5YTL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Route One: Multi-Step Cyclization and Functionalization
The first documented synthesis of dizocilpine begins with 10-bromo-5H-dibenzo[a,d]cyclohepten-5-one (I) as the starting material. This compound undergoes a nucleophilic substitution reaction with N-methylpiperazine (A) in the presence of potassium tert-butoxide in refluxing tert-butanol, yielding 10-(N-methylpiperazin-1-yl)-5H-dibenzo[a,d]cyclohepten-5-one (II) . Subsequent treatment with methyllithium in ether introduces a methyl group, forming 5-methylene-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-one (III) .
The ketone moiety in (III) is then converted to an oxime via reaction with hydroxylamine in methanol, producing 5-methylene-10-hydroxyimino-10,11-dihydro-5H-dibenzo[a,d]cycloheptene (IV) . Reduction of the oxime with sodium cyanoborohydride in methanol yields 5-methylene-10-hydroxamino-10,11-dihydro-5H-dibenzo[a,d]cycloheptene (V) , which undergoes cyclization in refluxing xylene to form 5-(hydroxymethyl)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine (VI) . A final reduction step with zinc in hot acetic acid affords dizocilpine.
| Step | Reagents/Conditions | Intermediate | Key Transformation |
|---|---|---|---|
| 1 | N-methylpiperazine, KOtBu, tert-butanol, reflux | II | Nucleophilic substitution |
| 2 | Methyllithium, ether | III | Methyl group addition |
| 3 | NH₂OH·HCl, MeOH, reflux | IV | Oxime formation |
| 4 | NaBH₃CN, MeOH | V | Oxime reduction |
| 5 | Xylene, reflux | VI | Cyclization |
| 6 | Zn, AcOH, heat | Dizocilpine | Final reduction |
This route emphasizes sequential functionalization but lacks explicit stereochemical control, suggesting the need for post-synthesis resolution to isolate the (-)-enantiomer.
Route Two: Formamidine-Mediated Alkylation
An alternative method starts with 10,11-dihydro-5H-dibenzo[a,d]cycloheptene (I) , which reacts with N,N-dimethyl-N-tert-butylformamidine in refluxing toluene to form a formamidine intermediate (II). Alkylation with butyllithium and [¹¹C]-labeled methyl iodide in ether-cyclohexane introduces the methyl group, yielding the 5-methyl derivative (III). Hydrolysis with potassium hydroxide in ethylene glycol removes the formamidine protecting group, producing dizocilpine.
| Step | Reagents/Conditions | Intermediate | Key Transformation |
|---|---|---|---|
| 1 | N,N-dimethyl-N-tert-butylformamidine, toluene, reflux | II | Formamidine formation |
| 2 | BuLi, [¹¹C]CH₃I, ether-cyclohexane | III | Methyl group alkylation |
| 3 | KOH, ethylene glycol, heat | Dizocilpine | Hydrolysis |
This route offers a shorter pathway but requires stringent control over reaction conditions to prevent racemization. The use of [¹¹C]-labeled methyl iodide highlights its utility in radiolabeled tracer synthesis.
Stereochemical Control and Resolution
The (-)-enantiomer of dizocilpine corresponds to the (5S,10R) configuration. Neither synthesis route explicitly addresses stereoselectivity, implying that racemic mixtures are initially formed. Resolution of enantiomers typically involves:
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Chiral Chromatography : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
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Crystallization with Chiral Auxiliaries : Diastereomeric salt formation using resolving agents like tartaric acid derivatives.
Optimization of Reaction Conditions
Solvent and Temperature Effects
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Route One : The use of tert-butanol as a solvent in Step 1 enhances nucleophilicity, while refluxing xylene in Step 5 promotes cyclization via aza-Michael addition.
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Route Two : Ether-cyclohexane in Step 2 ensures low-temperature compatibility (-78°C), critical for controlling exothermic alkylation reactions.
Catalytic Enhancements
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Sodium Cyanoborohydride : Selective reduction of oximes to amines without affecting ketones (Step 4).
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Zinc-Acetic Acid System : Mild reducing conditions prevent over-reduction of the imine moiety (Step 6).
Analytical Validation of Enantiomeric Purity
Chiral HPLC Analysis
Polarimetric Verification
Comparative Evaluation of Synthetic Routes
| Parameter | Route One | Route Two |
|---|---|---|
| Total Steps | 6 | 3 |
| Stereochemical Control | None (requires resolution) | None (requires resolution) |
| Yield (Reported) | Not disclosed | Not disclosed |
| Scalability | Moderate (multiple purification steps) | High (fewer intermediates) |
| Radiolabeling Potential | Low | High (Step 2 accommodates isotopes) |
Scientific Research Applications
Neuroprotection
Dizocilpine has been extensively researched for its protective effects against excitotoxicity, a pathological process where excessive glutamate leads to neuronal injury and death.
- Stroke and Traumatic Brain Injury : Studies have shown that dizocilpine can protect neurons from ischemic damage in animal models. For instance, dizocilpine administration has been effective in preventing hippocampal neurodegeneration during induced ischemia in gerbils . It has also demonstrated regional neuroprotective effects in conditions of profound hypoglycemia .
- Neurodegenerative Diseases : Research indicates that dizocilpine may have potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's and Huntington's disease. Its ability to inhibit NMDA receptor-mediated excitotoxicity makes it a candidate for further exploration in these areas .
Modeling Psychiatric Disorders
Dizocilpine is valuable for creating animal models of psychiatric disorders, particularly schizophrenia.
- Schizophrenia Research : Unlike traditional dopaminergic models, dizocilpine can mimic both positive and negative symptoms of schizophrenia. A single injection successfully induced changes reflective of the disorder, while chronic administration resulted in neuropathological changes similar to those observed in first-episode schizophrenic patients . This dual symptom modeling is crucial for understanding the disorder's complexity and developing effective treatments.
Cognitive Function Studies
Dizocilpine's effects on memory and learning have been a focal point of numerous studies.
- Memory Impairment : Research indicates that dizocilpine administration can lead to deficits in working memory and learning tasks in animal models. For example, specific studies have documented impairments following dizocilpine treatment, highlighting its role as a tool for investigating cognitive dysfunction .
- Behavioral Effects : The compound has been shown to induce hyperlocomotion and other behavioral changes, which are often used to assess cognitive function and the underlying neurochemical pathways involved .
Anticonvulsant Properties
Dizocilpine has demonstrated anticonvulsant activity in various experimental settings.
- Seizure Models : It has been found effective in blocking the development of kindled seizures while showing no effect on completed kindled seizures, suggesting its potential utility in seizure management .
Analgesic and Anesthetic Properties
Beyond its neuroprotective effects, dizocilpine exhibits analgesic and anesthetic properties.
- Pain Management : The compound has been noted for its analgesic effects, making it a candidate for further exploration in pain control strategies .
Antiviral Activity
Interestingly, recent findings suggest that dizocilpine may possess antiviral properties.
- Rabies Virus Inhibition : Studies have indicated that dizocilpine can significantly reduce rabies virus production in infected neuronal cells, marking it as a unique compound with potential antiviral applications .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Neuroprotection | Protects neurons from excitotoxicity | Effective against ischemia-induced damage; potential use in stroke and neurodegenerative diseases |
| Psychiatric Disorder Modeling | Models both positive and negative symptoms of schizophrenia | Mimics behavioral changes similar to schizophrenia; chronic use leads to neuropathological changes |
| Cognitive Function Studies | Investigates memory impairment and learning deficits | Induces cognitive dysfunction; used to study underlying mechanisms of memory processing |
| Anticonvulsant Properties | Exhibits anticonvulsant activity | Blocks development of kindled seizures |
| Analgesic/Anesthetic Properties | Provides pain relief; exhibits anesthetic properties | Noted analgesic effects; potential for use in pain management |
| Antiviral Activity | Inhibits rabies virus production | Reduces viral production significantly in vitro |
Mechanism of Action
Dizocilpine exerts its effects by binding to the ion channel of the NMDA receptor, blocking the flow of ions such as calcium, sodium, and potassium. This blockade prevents the depolarization of the neuron and the subsequent excitatory neurotransmission mediated by glutamate. The compound binds in a use- and voltage-dependent manner, meaning that the channel must be open for Dizocilpine to bind. This mechanism is crucial for its role as an NMDA receptor antagonist .
Comparison with Similar Compounds
Contradictions and Unique Findings
- Neuroprotection vs. Inefficacy : While dizocilpine reduces NMDA-induced Ca²⁺ influx in neurons , it fails to improve hippocampal histopathology in primate cerebral ischemia models .
- Antidepressant Interference : Dizocilpine blocks chronic imipramine’s antidepressant effects in learned helplessness models, highlighting NMDA-dependent mechanisms in mood regulation .
Q & A
Q. What experimental methodologies are recommended to assess the NMDA receptor antagonism of (-)-dizocilpine in vitro?
To evaluate NMDA receptor binding and functional blockade, use:
- Radioligand binding assays with rat brain membranes to determine Ki values (e.g., 37.2 nM in rat brain membranes ).
- Electrophysiological recordings in outside-out patches to measure single-channel NMDA-activated current suppression. Include Mg²⁺ (10 mM) in the buffer to study voltage-dependent blockade, as Mg²⁺ prevents dizocilpine-induced NMDA current inhibition even after prolonged exposure .
- Microglial activation assays (e.g., LPS-induced BV-2 cells) to quantify anti-inflammatory effects (e.g., TNF-α reduction with EC₅₀ = 400 μM) .
Q. How should researchers select appropriate animal models to study (-)-dizocilpine’s behavioral effects?
- For neuroprotection studies , use the rat middle cerebral artery occlusion (MCAO) model to evaluate dose-dependent neuroprotection (e.g., 0.05–1 mg/kg) .
- For cognitive deficits , employ radial-arm maze tasks in rats to measure reference and working memory errors induced by dizocilpine (0.2 mg/kg) and interactions with alkaloids like anabasine .
- For drug addiction , utilize cocaine-primed reinstatement models in rats to test dizocilpine’s attenuation effects (0.2 mg/kg, i.p.) without disrupting baseline behavior .
Q. What are critical considerations for dose selection in preclinical studies?
- Behavioral hyperlocomotion : Use 0.3–1 mg/kg (i.p.) in mice, as lower doses (0.03–0.1 mg/kg) lack significant effects .
- Neuroprotection : Optimize plasma concentrations (e.g., 0.05 mg/kg) to avoid confounding neurotoxicity .
- Microglial modulation : In vitro doses ≤500 μM reduce TNF-α without cytotoxicity in BV-2 cells .
Advanced Research Questions
Q. How can researchers resolve contradictions in dizocilpine’s effects on hippocampal PKA activity and cognitive impairment?
- Temporal dissociation : In rats, dizocilpine-induced cognitive impairment (CIAS) persists even after PKA activity normalizes post-metabolism (tested 10 days post-administration). Design longitudinal studies with staggered PKA measurements to decouple acute vs. long-term effects .
- Mechanistic overlap : Explore downstream targets (e.g., CREB phosphorylation) that may mediate lasting cognitive deficits independent of transient PKA modulation .
Q. What experimental designs are optimal for studying dizocilpine’s dual role in neuroprotection and neurotoxicity?
- Dose stratification : Compare low-dose neuroprotection (0.05 mg/kg in MCAO models) with high-dose neurotoxicity (e.g., 1 mg/kg inducing hyperlocomotion) .
- Time-course analysis : Monitor microglial activation (Iba-1 staining) and dopamine depletion in striatal tissues post-METH exposure to distinguish acute neuroprotection (55% DA sparing) from delayed inflammatory responses .
Q. How can dizocilpine’s interactions with cholinergic alkaloids (e.g., anabasine) be systematically analyzed?
- Radial-arm maze co-administration : Co-treat rats with dizocilpine (0.2 mg/kg) and anabasine (0.06–2 mg/kg) to quantify reversal of working memory errors (p < 0.05 at 0.2 mg/kg anabasine) .
- Signal detection tasks : Measure dizocilpine-induced latency increases (102.0 ± 3.5 msec vs. 73.8 ± 2.1 msec controls) and use ANOVA to assess interactions with anatabine (2 mg/kg attenuated accuracy impairment, p < 0.05) .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing dizocilpine’s behavioral data?
- Multi-factorial ANOVA : Use repeated-measures designs to assess interactions between dizocilpine, co-administered drugs (e.g., clozapine), and prepulse inhibition outcomes .
- Dose-response modeling : Fit EC₅₀/IC₅₀ curves for microglial TNF-α suppression or NMDA current blockade using nonlinear regression .
Q. How should researchers validate dizocilpine’s specificity in NMDA receptor studies?
- Competitive binding assays : Compare dizocilpine’s Ki with other NMDA antagonists (e.g., ketamine, phencyclidine) to confirm non-competitive binding .
- Control experiments : Test dizocilpine’s inactivity on kainate/quisqualate receptors in cortical slices to rule off-target effects .
Key Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
